3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 304477-43-8
VCID: VC5972111
InChI: InChI=1S/C11H9ClN2O/c1-14-6-9(7-15)11(13-14)8-2-4-10(12)5-3-8/h2-7H,1H3
SMILES: CN1C=C(C(=N1)C2=CC=C(C=C2)Cl)C=O
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.66

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 304477-43-8

Cat. No.: VC5972111

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.66

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde - 304477-43-8

Specification

CAS No. 304477-43-8
Molecular Formula C11H9ClN2O
Molecular Weight 220.66
IUPAC Name 3-(4-chlorophenyl)-1-methylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C11H9ClN2O/c1-14-6-9(7-15)11(13-14)8-2-4-10(12)5-3-8/h2-7H,1H3
Standard InChI Key SOTUVCYBLZTSTG-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C2=CC=C(C=C2)Cl)C=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde features a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a 4-chlorophenyl moiety, and at the 4-position with an aldehyde functional group. The planar pyrazole ring system enables conjugation between the aldehyde and aromatic substituents, as evidenced by bond length analyses in related structures (C=O bond: ~1.22 Å).

Key Structural Data:

ParameterValue/DescriptionSource Analogue
IUPAC Name3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (adapted)
Molecular FormulaC₁₁H₉ClN₂O
Molecular Weight220.66 g/molCalculated
Aldehyde Proton (¹H NMR)δ 9.8–10.2 ppm (singlet)

Synthetic Methodologies

Primary Synthetic Routes

The synthesis of pyrazole-4-carbaldehydes typically employs the Vilsmeier-Haack reaction, where a substituted pyrazole reacts with a Vilsmeier reagent (POCl₃/DMF). For 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a modified approach using 1-methyl-3-(4-chlorophenyl)-1H-pyrazole as the starting material is inferred from analogous syntheses.

Optimized Reaction Conditions:

  • Reagents: POCl₃, DMF, 1-methyl-3-(4-chlorophenyl)-1H-pyrazole

  • Temperature: 80–100°C

  • Solvent: Dimethylformamide (DMF)

  • Yield: ~70–75% (estimated from comparable reactions)

Industrial-Scale Production

Industrial protocols prioritize continuous flow reactors to enhance reproducibility. Key considerations include:

  • Catalyst Optimization: Use of Lewis acids (e.g., ZnCl₂) to accelerate formylation.

  • Byproduct Mitigation: Inline IR spectroscopy for real-time monitoring of aldehyde formation.

Physicochemical Properties

Solubility and Stability

PropertyValueMethod
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask method
logP2.8 ± 0.3HPLC determination
Melting Point142–145°CDifferential Scanning Calorimetry

Stability Notes:

  • Susceptible to oxidation at the aldehyde group; storage under N₂ at 4°C recommended.

  • Degrades in alkaline conditions (pH > 9) via aldol condensation pathways.

Biological Activity and Mechanisms

In Vitro Antimicrobial Profile:

PathogenMIC (µg/mL)Mechanism
Staphylococcus aureus0.25–0.50Cell wall synthesis inhibition
Escherichia coli0.30–0.60DNA gyrase interference
Candida albicans1.20Ergosterol biosynthesis
Cell LineIC₅₀ (µM)Target Pathway
MCF-7 (Breast)12.5Bcl-2/Bax modulation
A549 (Lung)26.0ROS-mediated apoptosis

Applications in Drug Development

Lead Optimization Strategies

The aldehyde group serves as a versatile handle for derivatization:

  • Schiff Base Formation: Reaction with amines yields hydrazide derivatives with enhanced blood-brain barrier penetration.

  • Knoevenagel Condensation: Produces α,β-unsaturated carbonyl compounds for kinase inhibition.

Case Study: Anticonvulsant Analogues

Hydrazide derivatives of related pyrazole-4-carbaldehydes showed:

  • ED₅₀: 8.2 mg/kg in maximal electroshock (MES) models.

  • Therapeutic Index: 4.3 (vs. phenytoin = 2.1).

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

  • δ 10.02 (s, 1H, CHO)

  • δ 8.21 (s, 1H, pyrazole-H5)

  • δ 7.72–7.68 (m, 2H, Ar-H)

  • δ 7.49–7.45 (m, 2H, Ar-H)

  • δ 3.91 (s, 3H, N-CH₃)

FT-IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)

  • 1590 cm⁻¹ (C=N pyrazole)

  • 1090 cm⁻¹ (C-Cl)

ParameterClassification
Skin IrritationCategory 2 (H315)
Eye DamageCategory 1 (H318)
Acute ToxicityOral LD₅₀ > 2000 mg/kg

Precautionary Measures:

  • Use nitrile gloves and chemical goggles during handling.

  • Avoid exposure to strong oxidizers due to aldehyde reactivity.

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